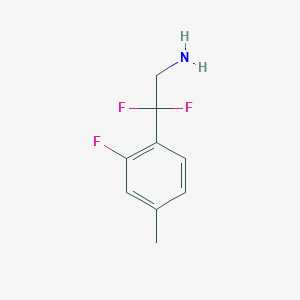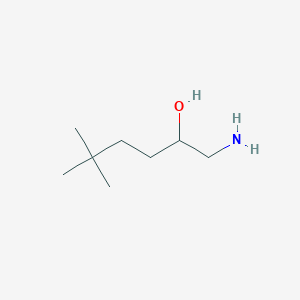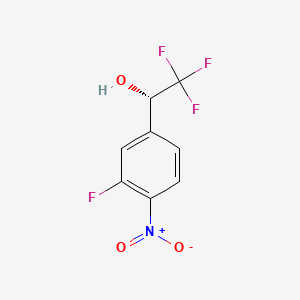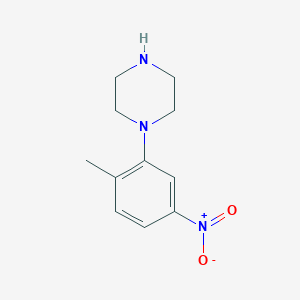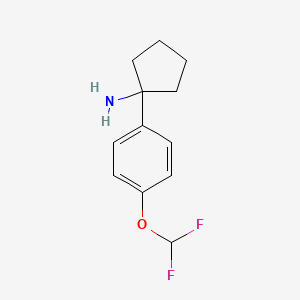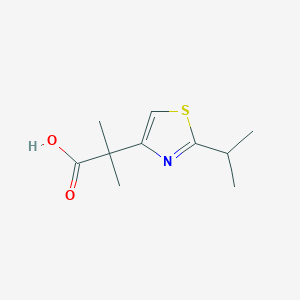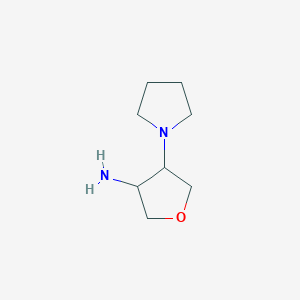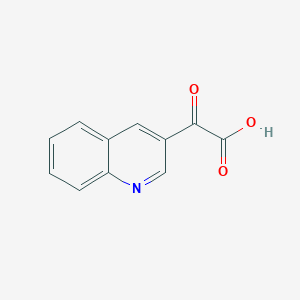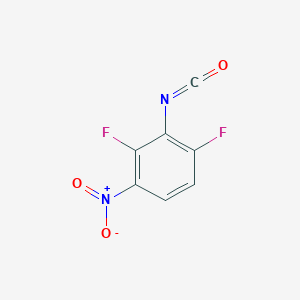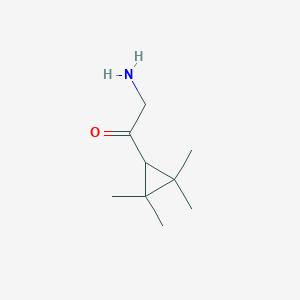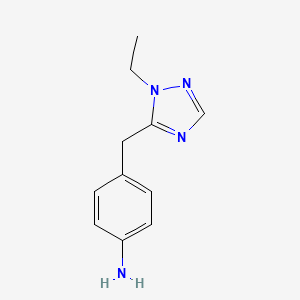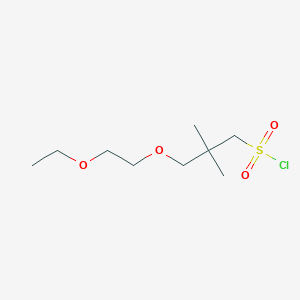
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with a complex structure. It is primarily used in organic synthesis and various chemical reactions due to its unique properties. This compound is known for its reactivity and versatility in forming various derivatives, making it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride. The reaction is typically performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product specifications.
化学反应分析
Types of Reactions
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: It can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
科学研究应用
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of new covalent bonds and the modification of the target molecules. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
相似化合物的比较
Similar Compounds
2-Ethoxypropane: A simpler ether compound with similar ethoxy groups.
Diethylene glycol diethyl ether: Another ether compound with similar structural features.
2-Ethoxy-1-naphthoyl chloride: A related sulfonyl chloride compound with different substituents.
Uniqueness
3-(2-Ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions makes it valuable for various applications in research and industry.
属性
分子式 |
C9H19ClO4S |
|---|---|
分子量 |
258.76 g/mol |
IUPAC 名称 |
3-(2-ethoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-4-13-5-6-14-7-9(2,3)8-15(10,11)12/h4-8H2,1-3H3 |
InChI 键 |
DIULQCCPZMPVAJ-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOCC(C)(C)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


